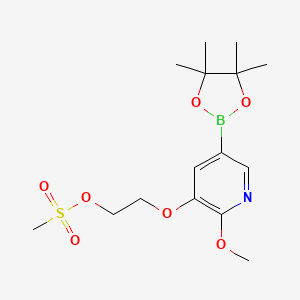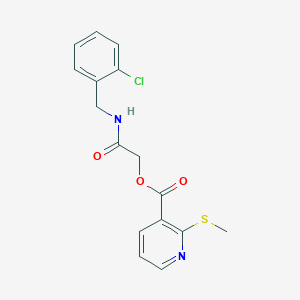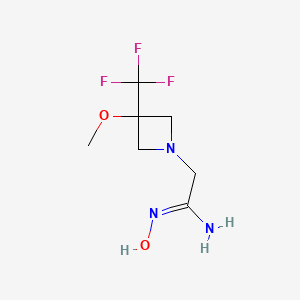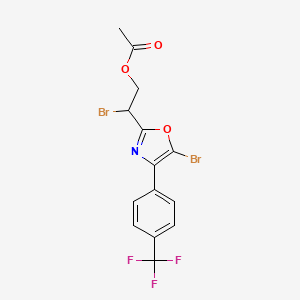
2-Bromo-2-(5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-(5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate is a complex organic compound that features a brominated oxazole ring and a trifluoromethyl phenyl group
Preparation Methods
The synthesis of 2-Bromo-2-(5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate typically involves multiple steps, starting with the bromination of the oxazole ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The trifluoromethyl phenyl group is introduced through a separate synthetic route, which may involve the use of trifluoromethylation reagents. The final step involves the esterification of the compound with acetic anhydride to form the acetate ester .
Chemical Reactions Analysis
2-Bromo-2-(5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate involves its interaction with molecular targets through its brominated and trifluoromethyl groups. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar compounds include:
2-Bromo-5-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl phenyl group but differs in the boronic acid functionality.
[2-Bromo-5-(trifluoromethyl)phenyl]methanol: Similar structure but contains a hydroxyl group instead of the acetate ester.
The uniqueness of 2-Bromo-2-(5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate lies in its combination of brominated oxazole and trifluoromethyl phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10Br2F3NO3 |
|---|---|
Molecular Weight |
457.04 g/mol |
IUPAC Name |
[2-bromo-2-[5-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]ethyl] acetate |
InChI |
InChI=1S/C14H10Br2F3NO3/c1-7(21)22-6-10(15)13-20-11(12(16)23-13)8-2-4-9(5-3-8)14(17,18)19/h2-5,10H,6H2,1H3 |
InChI Key |
YCWWPGXMEVWAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C1=NC(=C(O1)Br)C2=CC=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


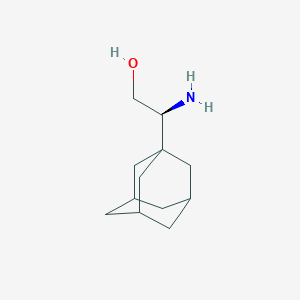

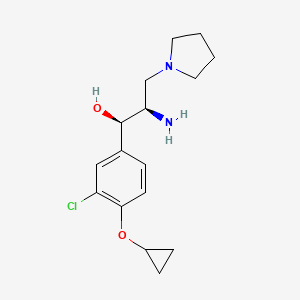

![(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13352932.png)
![2-(4-Phenoxyphenyl)-7-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13352933.png)
![2-[(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl]-1(2H)-phthalazinone](/img/structure/B13352934.png)

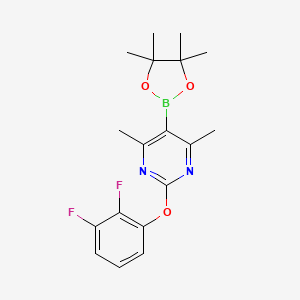
![Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13352944.png)

